molecular formula C21H22N4O5S B2519351 N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897613-99-9

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2519351
CAS No.: 897613-99-9
M. Wt: 442.49
InChI Key: PAOQOQFLHKKZGZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 897613-99-9

The compound primarily functions through interactions with specific biological targets, including enzymes and receptors. Its structure allows it to engage in binding interactions that can modulate cellular signaling pathways. The thiazole ring and urea linkage are crucial for its biological activity, potentially influencing enzyme inhibition or receptor antagonism.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structural motifs inhibit the growth of Escherichia coli by targeting bacterial topoisomerases, which are essential for DNA replication and transcription. The compound has been suggested to act as a poison inhibitor of bacterial topoisomerase I, leading to increased DNA cleavage and subsequent bacterial cell death .

Cytotoxicity and Selectivity

In vitro studies demonstrate that this compound can selectively inhibit bacterial cells without affecting human cell viability at therapeutic concentrations. This selectivity is crucial for developing safe antibacterial agents that minimize cytotoxic effects on human tissues .

Case Studies and Research Findings

  • Inhibition of Bacterial Growth :
    • A study demonstrated that derivatives of the compound significantly inhibited the growth of resistant E. coli strains at low concentrations while maintaining safety for mammalian cells at higher doses .
  • Mechanistic Insights :
    • Cleavage-religation assays confirmed the compound's role as a poison inhibitor of E. coli topoisomerase I, marking it as a promising candidate for further development as an antibacterial agent .
  • Safety Profile :
    • Compared to traditional antibiotics, this compound showed a favorable safety profile with no significant cytotoxicity observed in human cell lines up to concentrations of 100 μM .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialInhibits E. coli growth
CytotoxicityNon-toxic to mammalian cells at therapeutic doses
Enzyme InhibitionTargets bacterial topoisomerase I

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-16-7-5-4-6-15(16)24-20(27)25-21-23-14(12-31-21)11-19(26)22-13-8-9-17(29-2)18(10-13)30-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOQOQFLHKKZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.